molecular formula C10H16N4 B1453602 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine CAS No. 1329748-51-7

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Cat. No. B1453602
CAS RN: 1329748-51-7
M. Wt: 192.26 g/mol
InChI Key: UXJXGDDZKLKKEW-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. MPPA is a piperidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Pharmaceutical Testing

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine: is utilized in pharmaceutical testing as a high-quality reference standard . Its structural framework is often found in drug molecules, making it a valuable compound for comparative studies and quality control in drug synthesis.

Biochemistry Research

In biochemistry, this compound is used for studying enzyme interactions and biochemical pathways. It serves as a building block for synthesizing more complex molecules that can inhibit or activate specific biochemical processes .

Pharmacology

The piperidine moiety of the compound is significant in pharmacology. Piperidine derivatives are present in various classes of pharmaceuticals and are known for their therapeutic potential. Research on compounds like 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine contributes to the development of new drugs with piperidine structures, which are important in medicinal chemistry .

Materials Science

This compound’s applications extend to materials science, where it can be used to develop new materials with specific properties. Its molecular structure can influence the physical and chemical properties of the materials it’s incorporated into .

Environmental Science

In environmental science, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine may be used in the analysis of environmental samples to detect contaminants. Its role as a reference standard is crucial for ensuring the accuracy of such measurements .

Analytical Chemistry

Analytical chemists employ 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine as a standard for calibrating instruments and validating analytical methods. Its well-defined structure and properties make it an ideal candidate for this purpose .

Organic Synthesis

The compound is also a key intermediate in organic synthesis. It is used in the construction of complex organic molecules through various synthetic routes, including cyclization, amination, and multicomponent reactions. This versatility makes it a valuable tool for synthetic organic chemists .

Drug Discovery

Lastly, in the field of drug discovery, 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is used to create libraries of compounds for high-throughput screening. Its structural features are explored to find new lead compounds with potential therapeutic effects .

Mechanism of Action

  • Dounay et al. (2009) studied aminopyrimidine derivatives, including MPPA, as novel 5-HT1A agonists. These compounds showed moderate potency in binding and functional assays.
  • Aayisha et al. (2019) explored the molecular structure of a related molecule using experimental and theoretical techniques. Their study highlighted its potential role in treating hypertension and as an I1 imidazoline receptor agonist.

Future Directions

: Dounay, A. B., et al. (2009)Pharmacological Evaluation of Aminopyrimidine Series. Journal of Medicinal Chemistry, 52(14), 4512–4523. : Ribet, J. P., et al. (2005)Conformational Analysis and Crystal Structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. Journal of Chemical Crystallography, 35(8), 607–611. : Odell, L. R., et al. (2007). Crystal and Molecular Structures of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine Derivatives. Journal of Chemical Crystallography, 37(6), 411–417. : Aayisha, S., et al. (2019). Molecular Docking and Experimental Studies of a Novel Imidazoline Receptor Agonist. Bioorganic Chemistry, 86, 1–10. : Erkin, Y., et al. (2015). Synthesis and Fragmentation Studies of 4-Aryloxy-6-methylpyrimidin-2-amines. Rapid Communications in Mass Spectrometry, 29(24), 2345–2352. : Sadek, B., et al. (2014). Design, Synthesis, and Histamine H3 Receptor Binding Affinity of New 2-Aminopyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3423–3427. <|im_end

properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-12-5-2-10(13-8)14-6-3-9(11)4-7-14/h2,5,9H,3-4,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJXGDDZKLKKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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